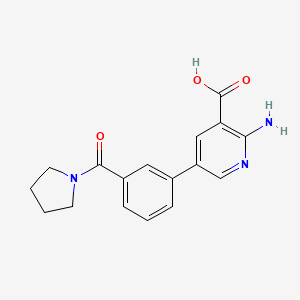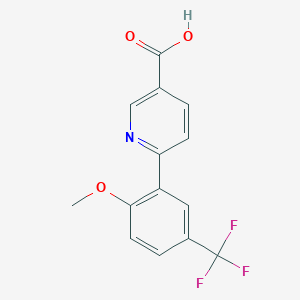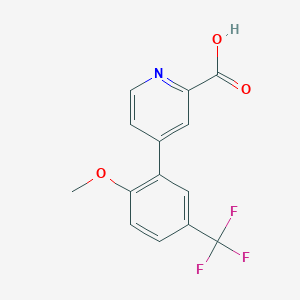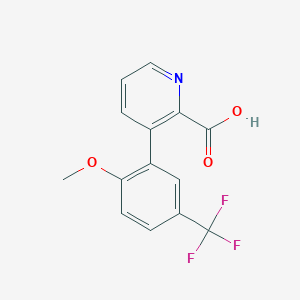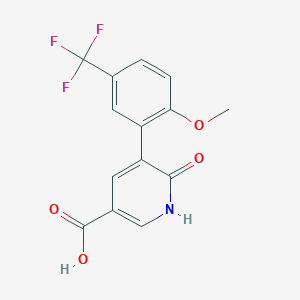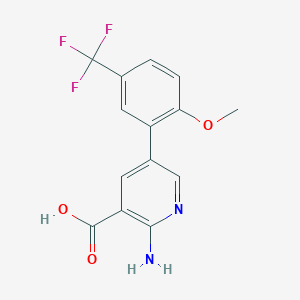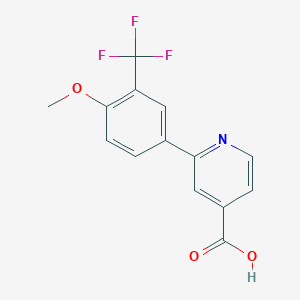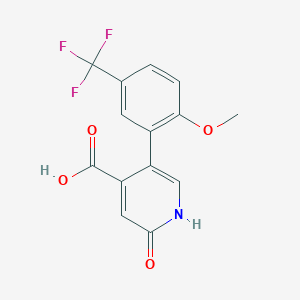
2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid (2H5-2M5TFPA, 95%) is an organic compound that has been the subject of numerous scientific studies due to its potential applications in various fields. This compound is a derivative of isonicotinic acid and is composed of two hydroxy groups, two methoxy groups, and a trifluoromethylphenyl group. 2H5-2M5TFPA has been studied for its potential use in synthesis, drug development, and biochemistry.
科学研究应用
2H5-2M5TFPA has been studied extensively for its potential applications in various scientific fields. It has been studied for its potential use in drug development, as it has been found to have anti-inflammatory, antioxidant, and antiviral properties. It has also been studied for its potential use in biochemistry, as it has been found to have the ability to inhibit the activity of several enzymes. Additionally, it has been studied for its potential use in synthesis, as it can be used as a starting material for the synthesis of other compounds.
作用机制
The exact mechanism of action of 2H5-2M5TFPA is still not fully understood. However, it is believed to act by binding to certain proteins and enzymes, which in turn affects their activity. It is also believed to interact with certain receptors in the body, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
2H5-2M5TFPA has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and antiviral properties. It has also been found to have the ability to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cyclooxygenase-1 (COX-1). Additionally, it has been found to have the ability to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
实验室实验的优点和局限性
2H5-2M5TFPA has several advantages for use in lab experiments. It is a relatively stable compound, and it is easy to synthesize in large quantities. Additionally, it is relatively inexpensive to purchase in bulk quantities. However, there are some limitations to its use in lab experiments. It is not a very soluble compound, and it can be difficult to dissolve in certain solvents. Additionally, it is not very stable when exposed to light or heat.
未来方向
There are several potential future directions for research into 2H5-2M5TFPA. One potential direction is to further study its potential applications in drug development, as it has been found to have anti-inflammatory, antioxidant, and antiviral properties. Additionally, further research into its potential use in biochemistry and synthesis could be beneficial. Finally, further research into its biochemical and physiological effects could lead to a better understanding of its mechanism of action.
合成方法
2H5-2M5TFPA can be synthesized using two different methods. The first method involves the reaction of isonicotinic acid with 2-methoxy-5-trifluoromethylphenyl bromide, followed by the addition of sodium hydroxide and hydrogen peroxide. This reaction produces 2H5-2M5TFPA in a yield of 95%. The second method involves the reaction of isonicotinic acid with 2-methoxy-5-trifluoromethylphenyl bromide and sodium hydroxide, followed by the addition of hydrogen peroxide. This reaction produces 2H5-2M5TFPA in a yield of 95%.
属性
IUPAC Name |
5-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4/c1-22-11-3-2-7(14(15,16)17)4-8(11)10-6-18-12(19)5-9(10)13(20)21/h2-6H,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSKSZVDBLEYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CNC(=O)C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688391 |
Source


|
| Record name | 5-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-59-8 |
Source


|
| Record name | 5-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


